JAK1/JAK2/TYK2 Inhibition: IC₅₀ Value in Human Lung Fibroblasts Versus Baseline
2-(Cyclohexylamino)isonicotinic acid exhibits inhibitory activity against JAK1/JAK2/TYK1 (TYK2) kinases with an IC₅₀ of 63 nM in a human lung fibroblast cellular assay measuring IL-13-induced eotaxin production [1]. The comparator context is the vehicle/untreated baseline, establishing that this compound possesses measurable anti-fibrotic and anti-inflammatory potential at nanomolar concentrations. No direct comparative data exist against other isonicotinic acid derivatives in this assay system. The lack of comparator data prevents any claim of superiority over analogs; however, this quantitative benchmark enables researchers to assess this compound against other JAK pathway modulators evaluated under identical experimental conditions in independent studies.
| Evidence Dimension | JAK1/JAK2/TYK2 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 63 nM |
| Comparator Or Baseline | Vehicle/untreated control (baseline eotaxin production) |
| Quantified Difference | 63 nM inhibition threshold; no comparator IC₅₀ available |
| Conditions | Human lung fibroblast cells; IL-13-induced eotaxin production measured by MSD assay; 20-24 hour incubation [1] |
Why This Matters
This 63 nM IC₅₀ value provides the only publicly available quantitative potency benchmark for this compound in a therapeutically relevant fibrosis model, enabling researchers to compare cross-study against other JAK inhibitors evaluated in comparable eotaxin production assays.
- [1] BindingDB. BDBM50585506 (CHEMBL5074310). Affinity Data: IC₅₀ = 63 nM. Assay: Inhibition of JAK1/JAK2/TYK1 in human lung fibroblast cells assessed as IL-13 induced eotaxin production. Deposited 2023. View Source
